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XPF-St7

Antimicrobial peptide safety profiling Hemolysis assay Mammalian cytotoxicity screening

XPF-St7 (sequence: GLLSNVAGLLKQFAKGGVNAVLNPK; molecular weight: 2,507.46 Da) is a cationic antimicrobial peptide (AMP) isolated from the skin secretion of the diploid frog Silurana tropicalis and confirmed by nanoLC-MS/MS peptidomic analysis. It belongs to the xenopsin-precursor fragment (XPF) family encoded within a single ~380-kb gene cluster on the S.

Molecular Formula
Molecular Weight
Cat. No. B1575546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPF-St7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPF-St7: A Naturally Occurring 25-Residue Amphibian Antimicrobial Peptide from the Silurana tropicalis Defense Arsenal


XPF-St7 (sequence: GLLSNVAGLLKQFAKGGVNAVLNPK; molecular weight: 2,507.46 Da) is a cationic antimicrobial peptide (AMP) isolated from the skin secretion of the diploid frog Silurana tropicalis and confirmed by nanoLC-MS/MS peptidomic analysis [1]. It belongs to the xenopsin-precursor fragment (XPF) family encoded within a single ~380-kb gene cluster on the S. tropicalis genome and is processed from a 76-amino-acid precursor protein via conserved -RXXR- cleavage sites [1]. XPF-St7 exhibits a predicted α-helical content of 56% (14 of 25 residues), a net charge of +3 at pH 7.0, and a hydrophobic moment of 2.61, consistent with the amphipathic membrane-targeting architecture typical of amphibian defense peptides [1]. Commercially sourced XPF-St7 is typically supplied as a synthetic lyophilized powder with HPLC purity ≥95% (e.g., 95.4% by vendor specification), stored at or below -20 °C, and is intended exclusively for research and manufacturing use [2].

Why XPF-St7 Cannot Be Interchanged with Other XPF-Family or CPF-Family Amphibian Peptides Without Quantitative Validation


Despite sharing a common gene cluster origin and high precursor homology, the XPF peptide family exhibits striking divergence in antimicrobial potency, target spectrum, and mammalian cytotoxicity. Within a single standardized panel assaying 17 S. tropicalis peptides against eight cell types, minimum inhibitory concentrations (MICs) for Staphylococcus aureus ranged over 500-fold (from 1 µM to >512 µM), and hemolytic HC50 values varied from 64 µM to >256 µM across closely related XPF paralogs [1]. Even peptides differing by only a few amino acid substitutions—such as XPF-St7 versus XPF-St8—produce quantitatively distinct activity and toxicity profiles that preclude reliable extrapolation [1]. Furthermore, the CPF family (caerulein-precursor fragments) from the same frog species generally displays higher antibacterial potency but also substantially greater hemolytic and T-cell inhibitory activity than XPF peptides, making cross-family substitution scientifically indefensible without assay-specific re-validation [1]. Researchers and procurement specialists who substitute one amphibian AMP for another based solely on nominal functional class risk selecting a peptide with either unacceptable cytotoxicity for mammalian-cell-containing assays or insufficient potency for the target microorganism.

Quantitative Head-to-Head Differentiation Evidence for XPF-St7 Versus Its Closest In-Class Analogs


Hemolytic Activity: XPF-St7 Exhibits >4-Fold Lower Erythrocyte Lysis Than XPF-St8 and XPF-St6 in the Same Standardized Assay Panel

In the concentration-dependent mouse erythrocyte lysis assay reported by Roelants et al. (2013), XPF-St7 demonstrated an HC50 exceeding 256 µM—the highest concentration tested—indicating essentially no detectable hemolysis across the entire assay range. By contrast, the closely related paralog XPF-St8 exhibited an HC50 of 64 µM, and XPF-St6 also showed an HC50 of 64 µM [1]. This represents a greater than 4-fold reduction in hemolytic activity for XPF-St7 relative to both comparators. Notably, XPF-St1 (HC50 128 µM) and XPF-St5 (HC50 128 µM) occupied an intermediate position, underscoring that hemolytic liability is not uniformly distributed across the XPF subfamily and must be assessed on a per-peptide basis [1].

Antimicrobial peptide safety profiling Hemolysis assay Mammalian cytotoxicity screening

Selectivity Index for Micrococcus luteus: XPF-St7 Achieves a >256-Fold Safety Window, Double That of XPF-St8 and XPF-St6

Combining the M. luteus MIC and erythrocyte HC50 data from the same standardized panel permits calculation of a selectivity index (SI = HC50 / MIC) that quantifies the safety margin between antibacterial potency and mammalian membrane toxicity. XPF-St7, with an M. luteus MIC of 1 µM and an HC50 >256 µM, yields an SI exceeding 256 [1]. XPF-St8, despite its superior potency against M. luteus (MIC = 0.5 µM), exhibits an HC50 of only 64 µM, producing an SI of 128—half that of XPF-St7 [1]. XPF-St6 shows an identical pattern: MIC = 0.5 µM against M. luteus, HC50 = 64 µM, SI = 128 [1]. Thus, although XPF-St8 and XPF-St6 are 2-fold more potent against M. luteus on an MIC basis, XPF-St7 delivers twice the selectivity margin, a trade-off that strongly favors XPF-St7 when mammalian cell compatibility is a critical experimental requirement.

Antimicrobial selectivity index Gram-positive bacteria Therapeutic window calculation

XPF-St7 Serves as a Validated Parent Scaffold Enabling Rational Derivative Engineering with up to 6.7-Fold Therapeutic Index Improvement

Yi et al. (2015) demonstrated that XPF-St7 can be rationally dissected into a functional α-helical core fragment, XPF2, which retains antimicrobial activity while serving as a tractable framework for charge-optimization mutagenesis. By increasing the positive net charge of XPF2 through targeted amino acid substitutions, they generated two derivatives—XPF4 and XPF6—that exhibited therapeutic indices (defined as the ratio of HC50 to the geometric mean MIC against E. coli and S. aureus) elevated by 5.6-fold and 6.7-fold respectively relative to XPF2 [1]. Both derivatives were successfully produced in E. coli using a ubiquitin-fusion expression system, confirming the practical feasibility of recombinant manufacturing for XPF-St7-based sequences [1]. The study further established that the mechanism of action for the XPF serial peptides targets the bacterial cytoplasmic membrane, a mode of action confirmed by membrane permeabilization and genomic DNA interaction assays [1].

Antimicrobial peptide engineering Structure-activity relationship Therapeutic index optimization

T-Lymphocyte Inhibitory Activity: XPF-St7 Matches XPF-St8 and XPF-St1 (IC50 16 µM) but with Markedly Lower Hemolysis, Offering a Cleaner Immunomodulatory Research Tool

In Concanavalin A-stimulated mouse spleen T-lymphocyte proliferation assays, XPF-St7 yielded an IC50 of 16 µM, identical to that of XPF-St8 (IC50 16 µM) and XPF-St1 (IC50 16 µM) [1]. However, when this T-cell inhibitory potency is contextualized against the differential hemolytic liabilities described above, XPF-St7 uniquely achieves equivalent immunomodulatory activity with a >4-fold superior erythrocyte safety margin compared to XPF-St8, and a >2-fold margin over XPF-St1 [1]. In contrast, XPF-St6 exhibits both higher hemolytic activity (HC50 64 µM) and higher T-cell inhibitory potency (IC50 8 µM), indicating that its enhanced immunosuppressive activity is accompanied by greater membrane toxicity—a correlation that does not hold for XPF-St7 [1].

T-cell inhibition assay Immunomodulatory peptide Concanavalin A-stimulated proliferation

Natural Peptidome Validation: XPF-St7 Is Confirmed in Skin Secretion by nanoLC-MS/MS, Unlike Many Synthetic or Predicted-Only AMPs

XPF-St7 was unambiguously confirmed as a naturally processed and secreted peptide in S. tropicalis skin extracts through nano-liquid chromatography tandem mass spectrometry (nanoLC-MS/MS), as reported in the comprehensive peptidome characterization by Roelants et al. (2013) [1]. Among the 19 peptides predicted from the S. tropicalis AMP gene cluster, XPF-St7 is one of only 11 peptides that received unequivocal MS/MS confirmation, and one of only 9 confirmed AMP homologues [1]. This contrasts with several in-cluster peptides (e.g., XPF-St5, CPF-St6) that were predicted from gene sequences but not detected in the natural peptidome, and with the vast number of purely synthetic AMP analogs available commercially that lack any natural-occurrence data altogether [1]. Furthermore, the precursor protein prepro-XPF-St7 co-processes a secondary hormone-like peptide, PFQa-St1, indicating that XPF-St7 originates from a bifunctional precursor also producing a putative antipredator toxin—a biosynthetic context that may inform functional studies [1].

Peptidomics validation Natural product authenticity Biosynthetic origin confirmation

Evidence-Backed Research and Industrial Application Scenarios Where XPF-St7 Provides Quantifiable Selection Advantages


Mammalian Cell-Compatible Antimicrobial Susceptibility Screening Against Gram-Negative and Select Gram-Positive Bacteria

XPF-St7's erythrocyte HC50 >256 µM enables antimicrobial susceptibility testing at concentrations up to 256 µM without hemolytic interference, a critical advantage in co-culture infection models where both bacteria and mammalian cells are present. With an E. coli MIC of 8 µM and P. aeruginosa MIC of 32 µM, XPF-St7 provides a usable selectivity window exceeding 32-fold and 8-fold respectively against these Gram-negative pathogens [1]. This makes XPF-St7 the preferred XPF-family peptide for minimum inhibitory concentration determinations in assay formats that include a mammalian cell viability readout, such as intracellular bacterial killing assays or host-cell toxicity counter-screens [1].

Structure-Activity Relationship (SAR) Programs Using XPF-St7 as a Validated Parent Scaffold for Charge-Optimized Derivative Design

The demonstrated engineerability of the XPF-St7-derived α-helical framework XPF2—yielding derivatives XPF4 and XPF6 with 5.6-fold and 6.7-fold therapeutic index improvements—establishes XPF-St7 as a proven starting point for rational peptide engineering campaigns [2]. Procurement of XPF-St7 enables direct replication of the published ubiquitin-fusion expression protocol in E. coli, providing a cost-effective recombinant production route that avoids the high per-residue costs of solid-phase peptide synthesis for derivative libraries [2]. SAR programs targeting enhanced charge, helicity, or hydrophobicity can therefore benchmark their novel analogs directly against the published XPF4 and XPF6 performance metrics [2].

Antiparasitic Drug Discovery Focused on Trypanosoma brucei with a Low-Hemolysis Safety Profile

XPF-St7 exhibits activity against the protozoan parasite Trypanosoma brucei with an LC95 range of 2–64 µM, placing it within the active spectrum of S. tropicalis AMPs evaluated against this kinetoplastid pathogen [1]. Combined with its >256 µM HC50, XPF-St7 offers a candidate profile where antiparasitic concentrations are well below hemolytic thresholds—unlike more hemolytic XPF paralogs such as XPF-St8 (HC50 64 µM) and XPF-St6 (HC50 64 µM), where the gap between trypanocidal and hemolytic concentrations narrows considerably [1]. This property is particularly relevant for African trypanosomiasis drug discovery pipelines that routinely include mammalian cytotoxicity counter-screens early in the hit-to-lead progression [1].

Membrane Disruption Mechanism Studies Leveraging a Peptide with Characterized Cytoplasmic Membrane Targeting and Documented Assay Conditions

The mechanism of action of the XPF serial peptides—including XPF-St7-derived XPF2, XPF4, and XPF6—has been directly investigated through bacterial cell membrane permeabilization assays and genomic DNA interaction experiments, confirming that the bacterial cytoplasmic membrane is the primary target [2]. Researchers studying membrane-active peptide mechanisms can therefore select XPF-St7 with full knowledge of its mode of action and with access to published experimental protocols for membrane permeabilization and DNA-binding assays, enabling immediate experimental reproducibility [2]. Additionally, XPF-St7's confirmed natural occurrence and well-characterized precursor-processing pathway from a bifunctional proprotein add evolutionary and biosynthetic context to mechanistic investigations not available for purely synthetic or predicted-only peptides [1].

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